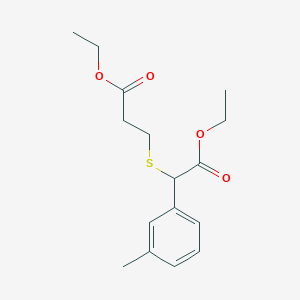

Ethyl 3-(2-ethoxy-2-oxo-1-m-tolylethylthio)propanoate

Description

Ethyl 3-(2-ethoxy-2-oxo-1-m-tolylethylthio)propanoate (CAS: 41022-29-1) is a sulfur-containing ester derivative with the molecular formula C₁₆H₂₂O₄S and a molecular weight of 318.41 g/mol. This compound features a thioether linkage (-S-) and an ethoxy-oxoethyl group attached to an m-tolyl (3-methylphenyl) moiety. It is primarily used in research settings for synthetic chemistry applications, with a typical purity of 95% .

Properties

CAS No. |

41022-29-1 |

|---|---|

Molecular Formula |

C16H22O4S |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

ethyl 3-[2-ethoxy-1-(3-methylphenyl)-2-oxoethyl]sulfanylpropanoate |

InChI |

InChI=1S/C16H22O4S/c1-4-19-14(17)9-10-21-15(16(18)20-5-2)13-8-6-7-12(3)11-13/h6-8,11,15H,4-5,9-10H2,1-3H3 |

InChI Key |

LQEDSVMSQVLRJP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCSC(C1=CC=CC(=C1)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves multi-step organic transformations, including esterification, thioether formation, and introduction of ethoxy and keto groups. The complexity of the molecule requires careful control of reaction conditions to achieve high purity and yield.

Key Reaction Components and Conditions

- Starting materials typically include ethyl propenoate or related esters, m-tolyl derivatives, and reagents to introduce the thioether and ethoxy-keto functionalities.

- Catalysts : Anion-exchange resins are commonly employed as catalysts in related esterification and addition reactions, facilitating high conversion rates.

- Reaction environment : Fixed-bed tubular or tower reactors under nitrogen atmosphere are preferred to maintain anhydrous conditions and avoid side reactions.

- Temperature control : Reactions are typically conducted at mild temperatures ranging from 13 to 30 degrees Celsius, with precise control (±2 degrees) to optimize yield and selectivity.

- Purification : Post-reaction mixtures undergo rectification (distillation) to separate the desired product with purities reaching 99%.

Detailed Preparation Procedure (Adapted from Related Ester Synthesis)

Although direct preparation details for this compound are limited, synthesis of structurally related esters such as 3-ethoxyl ethyl propionate provides a reliable methodological framework:

| Step | Procedure Description | Notes |

|---|---|---|

| 1 | Catalyst preparation: Clean anion-exchange resin catalyst using dehydrated alcohol, nitrogen purging, deionized water wash, alkali lye treatment (2-10%), and final water wash under nitrogen | Ensures catalyst activity and removes moisture |

| 2 | Charge dehydrated alcohol and ethyl propenoate in molar ratios ranging from 3:1 to 100:1 into fixed-bed tubular reactor with catalyst fixed inside | Molar ratio affects conversion and yield |

| 3 | Maintain reactor temperature between 13-30 °C, control feed rate to achieve desired residence time | Temperature critical for selectivity |

| 4 | Collect reaction mixture in receiving tank, analyze residual ethyl propenoate content to monitor reaction completeness | Target residual ethyl propenoate <1% |

| 5 | Purify product by rectification to obtain 99% pure ester | Removes unreacted materials and by-products |

| 6 | Recycle unreacted starting materials and catalyst after regeneration | Enhances process efficiency and sustainability |

Specific Example Data (Yield and Purity)

| Experimental Condition | Molar Ratio (Dehydrated Alcohol:Ethyl Propenoate) | Catalyst Loading (% weight of ethyl propenoate) | Reactor Temperature (°C) | Reaction Time (hours) | Residual Ethyl Propenoate (%) | Product Yield (%) | Product Purity (%) |

|---|---|---|---|---|---|---|---|

| Embodiment 2 | 85:15 | 15 | 28 ± 2 | Continuous (105 h) | 0.3 | 98 | 99 |

| Embodiment 3 | 85:15 | 15 | 28 ± 2 | Continuous (90 h) | 0.8 | 94 | 99 |

| Embodiment 4 | 90:10 | 15 | 29 ± 2 | Continuous (98 h) | 0.4 | 96 | 99 |

| Embodiment 18 | 3:1 | 5 | 30 ± 2 | 4 | 0.5 | 88 | 99 |

| Embodiment 19 | 3:1 | 5 | 30 ± 2 | 4 | 0.5 | 98 | 99 |

Analysis of Preparation Methods

Advantages

- Fixed-bed reactor system allows continuous operation with catalyst reuse, improving scalability and cost-effectiveness.

- Use of anion-exchange resin catalysts provides high selectivity and conversion, minimizing side reactions.

- Controlled reaction conditions (temperature, molar ratios) enable high purity product isolation.

- Recycling of unreacted materials enhances material efficiency and reduces waste.

Challenges

- Moisture sensitivity requires rigorous drying and nitrogen purging steps to prevent hydrolysis or side reactions.

- Multi-step synthesis complexity demands precise control over each stage to maintain product integrity.

- Limited direct literature on the exact compound necessitates adaptation from closely related ester syntheses.

Recommendations for Optimization

- Employ in-line monitoring techniques (e.g., gas chromatography) to track reaction progress and residual reactants.

- Optimize catalyst regeneration protocols to extend catalyst life and maintain activity.

- Explore alternative catalysts or solvent systems to improve environmental profile and reduce processing steps.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2-ethoxy-2-oxo-1-m-tolylethylthio)propanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or thioether sites.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, ethyl 3-(2-ethoxy-2-oxo-1-m-tolylethylthio)propanoate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving ester and thioether groups.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 3-(2-ethoxy-2-oxo-1-m-tolylethylthio)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the thioether linkage can participate in redox reactions. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Ethyl 3-(2-ethoxy-2-oxo-1-p-tolylethylthio)propanoate

CAS : 150632-04-5

Molecular Formula : C₁₆H₂₂O₄S

Key Differences :

- This compound is a para-tolyl isomer (p-tolyl group instead of m-tolyl), altering steric and electronic properties.

- Structural isomerism may influence reactivity, solubility, and biological interactions.

Ethyl 3-(methylthio)propanoate

CAS: Not explicitly provided Molecular Formula: C₆H₁₂O₂S Key Differences:

- A simpler analog lacking the ethoxy-oxoethyl and tolyl groups.

- Found naturally in pineapple pulp and core as a key aroma compound, contributing to fruity and sulfurous notes. Concentrations reach up to 91.21 µg/kg in pulp .

- Demonstrates the impact of structural complexity: The target compound’s additional substituents likely reduce volatility compared to this simpler ester.

Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate

CAS: 74120-22-2 Molecular Formula: C₁₈H₂₃NO₄ Key Differences:

Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate

Molecular Formula: C₁₉H₂₁NO₃ Key Differences:

- Contains an amino group and phenyl rings, diverging from the sulfur-based structure of the target compound.

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

Key Findings and Implications

- Structural isomerism (m- vs. p-tolyl) may influence reactivity but requires further study .

- Simpler analogs like ethyl 3-(methylthio)propanoate demonstrate the importance of substituents in biological roles (e.g., aroma contribution) .

- Heterocyclic derivatives (e.g., indole-containing) show increased toxicity risks, emphasizing the need for safety assessments of the target compound .

Biological Activity

Ethyl 3-(2-ethoxy-2-oxo-1-m-tolylethylthio)propanoate, with the CAS number 150632-04-5, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, providing an overview of its chemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features an ethyl ester functional group linked to a thioether side chain, which is significant for its biological interactions. The compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 306.41 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| CAS Number | 150632-04-5 |

Research has indicated that compounds similar to this compound may exhibit various biological activities, including:

- Antioxidant Activity : Compounds containing thioether groups have been shown to possess antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Effects : Some studies suggest that derivatives of thioether compounds can inhibit the growth of certain bacteria and fungi.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially reducing inflammation in various biological systems.

Study 1: Antioxidant Activity

A study conducted by researchers at the University of Munich evaluated the antioxidant potential of similar thioether compounds. The results demonstrated that these compounds could scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in biological systems .

Study 2: Antimicrobial Effects

In a study published in the Journal of Medicinal Chemistry, derivatives of ethyl thioesters were tested against a range of bacterial strains. This compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can the synthesis of Ethyl 3-(2-ethoxy-2-oxo-1-m-tolylethylthio)propanoate be optimized for high purity?

- Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., reflux), solvent choice (e.g., dichloromethane), and catalysts such as EDC·HCl/DMAP, which have been shown to achieve 92% purity in analogous esterification reactions . Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography. Adjust stoichiometric ratios of reactants to minimize side products .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Employ a combination of:

- 1H/13C NMR spectroscopy to verify substituent positions and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.

- Elemental analysis to validate empirical composition.

Cross-reference data with structurally similar compounds, such as chromen derivatives, to resolve ambiguities .

Q. What safety protocols are recommended for handling this compound during synthesis?

- Methodological Answer :

- Use P95/P1 respirators for particulate protection and OV/AG/P99 respirators for higher vapor exposure .

- Wear chemically resistant gloves (e.g., nitrile) and full-face shields to prevent skin/eye contact.

- Conduct reactions in fume hoods with proper ventilation to mitigate inhalation risks .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) between synthetic batches be resolved?

- Methodological Answer :

- Perform 2D NMR experiments (e.g., HSQC, HMBC) to unambiguously assign proton-carbon correlations, especially for thioether or ester moieties .

- Compare with computational predictions (DFT-based chemical shift calculations) to validate experimental observations.

- Ensure consistent solvent and temperature conditions during NMR acquisition to minimize environmental artifacts .

Q. What strategies are effective for evaluating the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Conduct accelerated stability studies by incubating the compound at elevated temperatures (40–60°C) and diverse pH buffers.

- Monitor degradation via HPLC or GC-MS to identify decomposition products (e.g., hydrolysis of ester groups).

- Cross-reference with structurally analogous compounds, such as ethyl 3-oxo-3-(trichlorophenyl)propanoate, to predict reactivity patterns .

Q. How can mechanistic insights into the compound’s biological activity be systematically investigated?

- Methodological Answer :

- Use molecular docking simulations to predict interactions with biological targets (e.g., enzymes or receptors).

- Validate hypotheses via in vitro assays (e.g., enzyme inhibition or cell viability tests) under controlled conditions.

- Synthesize derivatives (e.g., hydrolyzed carboxylic acid forms) to probe structure-activity relationships (SAR) .

Q. How should researchers address conflicting bioactivity data reported in different studies?

- Methodological Answer :

- Scrutinize purity levels (≥95% by HPLC) and batch-to-batch variability as potential confounding factors.

- Replicate assays using standardized protocols (e.g., identical cell lines or enzyme concentrations).

- Compare with analogs like ethyl 3-(dichlorothiophenyl)propanoate to isolate the impact of substituents on activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.